2-Amino-5-methylhexan-1-ol hydrochloride
Description
Contextual Significance of Amino Alcohols as Versatile Building Blocks
Amino alcohols, organic compounds containing both an amine and a hydroxyl functional group, are recognized as pivotal building blocks in organic synthesis. Their bifunctional nature allows for a wide array of chemical transformations, making them valuable precursors for the synthesis of more complex molecules. In particular, 1,2-amino alcohols, such as 2-Amino-5-methylhexan-1-ol (B13236049), are prevalent structural motifs in numerous pharmaceutical molecules and natural products. acs.org
The utility of amino alcohols extends to their application as chiral auxiliaries, where their inherent chirality is used to control the stereochemical outcome of a chemical reaction. nih.gov This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereoisomeric form. Furthermore, derivatives of amino alcohols are employed as catalysts and coupling partners in various synthetic reactions, highlighting their broad utility. thieme-connect.com The synthesis of enantiomerically pure amino alcohols remains a significant challenge in organic synthesis, with methods such as catalytic asymmetric hydrogenation and transfer hydrogenation being at the forefront of research in this area. acs.org
Research Trajectory and Scholarly Contributions related to the 2-Amino-5-methylhexan-1-ol Scaffold
Direct scholarly contributions focusing exclusively on the 2-Amino-5-methylhexan-1-ol scaffold are limited in publicly available literature. However, extensive research on its parent compound, leucinol, provides a strong indication of its potential research trajectory. Leucinol, derived from the amino acid leucine (B10760876), is a well-established chiral building block and has been utilized as a catalyst in asymmetric synthesis. For instance, L-leucinol has been demonstrated to be an effective organocatalyst in the asymmetric aldol (B89426) reaction of isatin (B1672199) and acetone, leading to the formation of enantioenriched 3-substituted-3-hydroxyindoles. thieme-connect.com
The research on leucinol and its derivatives suggests a trajectory for 2-Amino-5-methylhexan-1-ol that includes its application in asymmetric catalysis and as a chiral precursor for the synthesis of complex target molecules. Its structural similarity to leucine also implies potential applications in medicinal chemistry, where modifications of amino acid structures are a common strategy for the development of new therapeutic agents. Leucine derivatives are actively being studied for their potential therapeutic benefits, including the regulation of blood sugar levels and improvement of insulin (B600854) sensitivity. nih.gov
Academic Relevance of the Compound's Molecular Architecture in Organic Synthesis
The molecular architecture of 2-Amino-5-methylhexan-1-ol hydrochloride is of significant academic relevance due to its combination of a primary alcohol, a primary amine, and a chiral center. This arrangement of functional groups allows for a variety of synthetic manipulations. The amine group can be acylated, alkylated, or used to form imines, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution reactions.
The chiral center, derived from the natural amino acid leucine, makes this compound a valuable component of the "chiral pool," a collection of readily available enantiopure compounds that can be used as starting materials for the synthesis of complex chiral molecules. The isobutyl group on the side chain also provides a lipophilic character to the molecule, which can be advantageous in certain applications, such as influencing the solubility and pharmacokinetic properties of drug candidates. The ability to perform stereoselective synthesis of 1,2-amino alcohols is a key area of research, with various methods being developed, including chromium-catalyzed asymmetric cross-coupling reactions and copper-catalyzed reductive coupling. nih.govwestlake.edu.cn
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1314959-93-7 |
| Molecular Formula | C₇H₁₈ClNO |
| Molecular Weight | 167.68 g/mol |
| IUPAC Name | 2-amino-5-methylhexan-1-ol;hydrochloride |
| SMILES | CC(C)CCC(N)CO.Cl |
| Physical Form | powder |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-5-methylhexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)3-4-7(8)5-9;/h6-7,9H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEYKKWXJYSTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314959-93-7 | |
| Record name | 2-amino-5-methylhexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Innovations for 2 Amino 5 Methylhexan 1 Ol Hydrochloride
Established Synthetic Pathways to the 2-Amino-5-methylhexan-1-ol (B13236049) Framework
The construction of the 2-amino-5-methylhexan-1-ol backbone can be achieved through a series of well-established chemical transformations. These methods typically involve the strategic introduction of the primary alcohol and amino functionalities onto a 5-methylhexane scaffold. A common and efficient approach utilizes the readily available and enantiopure amino acid, L-leucine, as a starting material. mdpi.comnih.gov This "chiral pool" strategy provides a direct route to the desired stereoisomer. researchgate.net
Reduction-Based Approaches for Hexane-Derived Primary Alcohols
A primary method for generating the 1-ol functionality of 2-amino-5-methylhexan-1-ol is through the reduction of a carboxylic acid or its ester derivative. When starting from L-leucine, the carboxylic acid group can be selectively reduced to a primary alcohol. researchgate.net This transformation is typically achieved using powerful reducing agents.
Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.
Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Typical Solvent | Reaction Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | High reactivity, reduces most carbonyls | Highly reactive with protic solvents, requires anhydrous conditions |
| Borane-THF (BH₃·THF) | THF | 0 °C to reflux | More selective than LiAlH₄, milder | Can be less reactive for some substrates |
The reduction of L-leucine with these reagents directly yields (S)-2-amino-5-methylhexan-1-ol, also known as L-leucinol.
Amination Strategies for the Introduction of the Amino Functionality
An alternative synthetic approach involves the introduction of the amino group at the C2 position of a 5-methylhexan-1-ol derivative. A key strategy for this transformation is the reductive amination of a corresponding ketone. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.
For the synthesis of 2-amino-5-methylhexan-1-ol, the precursor would be 1-hydroxy-5-methylhexan-2-one. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired primary amine.
A variety of reducing agents can be employed for reductive amination, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Catalytic hydrogenation over metal catalysts such as Raney nickel or palladium on carbon can also be utilized. nih.gov
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Amine Source | Typical Solvent | Key Features |
| Sodium Borohydride (NaBH₄) | Ammonia, Ammonium acetate | Methanol, Ethanol | Readily available, cost-effective |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Ammonium acetate | Methanol, Ethanol | More selective for the imine over the ketone |
| Catalytic Hydrogenation (H₂/Catalyst) | Ammonia | Methanol, Ethanol | "Green" process, high efficiency |
Salt Formation and Crystallization Techniques for Hydrochloride Derivatives
The final step in the synthesis is the formation of the hydrochloride salt, which often improves the compound's stability, solubility, and ease of handling. This is typically achieved by treating a solution of the free base, 2-amino-5-methylhexan-1-ol, with hydrochloric acid. The reaction is a straightforward acid-base neutralization. ru.nl
The resulting 2-amino-5-methylhexan-1-ol hydrochloride is then isolated and purified by crystallization. The choice of solvent is crucial for obtaining high-purity crystals. Often, a solvent in which the hydrochloride salt has moderate solubility at elevated temperatures and low solubility at room temperature or below is selected. Common crystallization solvents for amine hydrochlorides include isopropanol, ethanol, or mixtures of alcohols with non-polar co-solvents like diethyl ether or hexane (B92381) to induce precipitation. google.com The dissolution of leucine (B10760876) hydrochloride in water can lead to the crystallization of leucine, a phenomenon that highlights the importance of solvent selection in the purification process. ru.nl
Enantioselective Synthetic Strategies for Chiral this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of specific stereoisomers of 2-amino-5-methylhexan-1-ol is of paramount importance.
Asymmetric Catalysis in the Formation of Chiral Centers
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amino alcohols. A key strategy involves the asymmetric reduction of the prochiral ketone, 1-hydroxy-5-methylhexan-2-one. This transformation can be achieved using chiral catalysts, which create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product.
A variety of chiral catalysts have been developed for the asymmetric reduction of ketones, including those based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands. acs.org For α-hydroxy ketones, specific catalyst systems have been shown to provide high enantioselectivity. researchgate.netoup.com
Table 3: Examples of Chiral Catalysts for Asymmetric Ketone Reduction
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |
| Ru-BINAP complexes | Aromatic and aliphatic ketones | >95% |
| Rh-chiral phosphine (B1218219) complexes | α-functionalized ketones | High |
| Cp*Ir(OTf)(MsDPEN) | α-hydroxy aromatic ketones | Up to 99% acs.org |
The enantiomeric excess (ee) is a measure of the purity of the chiral product, with higher values indicating a greater proportion of the desired enantiomer.
Biocatalytic and Enzymatic Approaches for Chiral Amino Alcohol Synthesis
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds. frontiersin.org Enzymes, such as amine dehydrogenases (AmDHs) and transaminases, are particularly well-suited for the synthesis of chiral amino alcohols. frontiersin.orgresearchgate.net
Engineered amine dehydrogenases can catalyze the direct reductive amination of α-hydroxy ketones with ammonia to produce chiral amino alcohols with high enantioselectivity. frontiersin.orgfrontiersin.org This one-step process is highly atom-economical and operates under mild reaction conditions. frontiersin.org
Transaminases, on the other hand, catalyze the transfer of an amino group from a donor molecule to a ketone substrate. By using a prochiral α-hydroxy ketone as the amino acceptor, transaminases can generate chiral amino alcohols with excellent optical purity. researchgate.net
Table 4: Biocatalytic Approaches for Chiral Amino Alcohol Synthesis
| Enzyme Class | Reaction Type | Co-factor | Key Advantages |
| Amine Dehydrogenases (AmDHs) | Reductive Amination | NAD(P)H | High enantioselectivity, mild conditions frontiersin.orgfrontiersin.org |
| Transaminases | Transamination | Pyridoxal Phosphate (PLP) | Broad substrate scope, excellent stereocontrol researchgate.net |
These biocatalytic methods offer a sustainable and efficient route to enantiomerically pure 2-amino-5-methylhexan-1-ol, avoiding the need for chiral auxiliaries or expensive metal catalysts.
Chiral Resolution Techniques and Diastereomeric Salt Formation
Chiral resolution is a pivotal technique for separating enantiomers from a racemic mixture. For amino alcohols like 2-amino-5-methylhexan-1-ol, diastereomeric salt formation is a widely adopted and effective method. mdpi.com This process involves reacting the racemic base (the amino alcohol) with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, most notably different solubilities in a given solvent. mdpi.com This difference allows for their separation through fractional crystallization. The less-soluble diastereomeric salt crystallizes preferentially from the solution, while the more-soluble salt remains in the mother liquor. mdpi.com After separation by filtration, the desired enantiomer of the amino alcohol can be recovered by treating the purified diastereomeric salt with a base to neutralize the resolving agent.
The success of this technique is highly dependent on the choice of the resolving agent and the crystallization solvent. Common resolving agents for basic compounds include tartaric acid, mandelic acid, and camphorsulfonic acid. The selection of the solvent system is critical, as it directly influences the difference in solubility between the diastereomeric salts, thereby affecting the efficiency of the resolution and the optical purity of the final product. mdpi.com
Table 1: Factors Influencing Diastereomeric Salt Resolution
| Factor | Description | Impact on Resolution |
|---|---|---|
| Resolving Agent | An optically pure acid that reacts with the racemic amine. | The structure and chirality of the agent determine the physicochemical differences between the resulting diastereomeric salts. |
| Solvent System | The medium from which the diastereomeric salts are crystallized. | Affects the solubility of the salts. A well-chosen solvent will maximize the solubility difference, leading to higher yield and enantiomeric purity. mdpi.com |
| Temperature | The temperature profile during crystallization. | Controls the rate of crystallization and the solubility equilibrium, impacting the purity of the precipitated salt. |
| Stoichiometry | The molar ratio of the racemic compound to the resolving agent. | Can influence the yield and efficiency of the separation. Equimolar amounts are commonly used. |
Optimization of Synthetic Reaction Conditions and Process Yields
Optimizing reaction conditions is essential for developing a synthetic route that is efficient, scalable, and economically viable. For the multi-step synthesis of this compound, key parameters such as solvent choice, reaction temperature, and catalyst performance are meticulously fine-tuned to maximize yield and purity.
The choice of solvent can profoundly impact reaction rates, yields, and even the stereochemical outcome of a synthetic transformation. Solvents are selected based on their ability to dissolve reactants, their boiling point (which dictates the accessible temperature range), and their inertness or participation in the reaction mechanism. In syntheses involving amino groups, solvent properties like polarity and proticity are particularly important. nih.gov For instance, a polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile (B52724) might be chosen to facilitate nucleophilic substitution reactions, while an alcohol-based solvent could be used for reductions or condensations. jocpr.comnih.gov
Reaction temperature is another critical variable. Higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts or decomposition of reactants and products. researchgate.net Conversely, lower temperatures can enhance selectivity but may result in impractically long reaction times. Therefore, an optimal temperature profile is often determined through systematic experimentation, balancing the need for a reasonable reaction rate with the imperative to maintain high product purity and yield.
Table 2: Hypothetical Optimization Study for a Synthetic Step
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | 25 (Room Temp) | 24 | 45 | 90 |
| 2 | Tetrahydrofuran (THF) | 66 (Reflux) | 12 | 75 | 92 |
| 3 | Acetonitrile | 82 (Reflux) | 8 | 88 | 95 |
| 4 | Toluene | 110 (Reflux) | 6 | 82 | 91 |
In modern organic synthesis, catalysis plays a central role in achieving high efficiency and selectivity. For the synthesis of chiral molecules like 2-amino-5-methylhexan-1-ol, asymmetric catalysis is a particularly powerful strategy. ehu.es This approach utilizes a chiral catalyst to steer a reaction towards the preferential formation of one enantiomer over the other.
The catalyst system typically consists of a metal center (such as rhodium, ruthenium, nickel, or copper) and a chiral ligand. The ligand is an organic molecule that binds to the metal, creating a chiral environment around the catalytic site. nih.gov This chiral pocket dictates how the substrate binds, leading to a highly enantioselective transformation.
The design of the chiral ligand is paramount to the success of the catalyst. nih.gov Ligand families such as those with C2 symmetry (e.g., BINAP, DuPhos) have proven highly effective by reducing the number of possible reaction pathways, which can enhance enantioselectivity. nih.gov More recently, non-symmetrical P,N-ligands and N,N'-dioxide ligands have been developed, offering modularity that allows them to be tailored for specific catalytic processes. nih.govrsc.orgsemanticscholar.org The electronic and steric properties of the ligand are carefully adjusted to maximize both catalytic activity and the stereochemical control exerted on the reaction.
Table 3: Overview of Chiral Ligand Classes for Asymmetric Catalysis
| Ligand Class | Key Features | Common Metal Partners | Typical Applications |
|---|---|---|---|
| Diphosphines (e.g., BINAP, DIOP) | C2-symmetric, robust, well-studied. nih.gov | Rhodium, Ruthenium | Asymmetric Hydrogenation |
| Bisoxazolines (BOX) | C2-symmetric, readily prepared from amino alcohols. nih.gov | Copper, Zinc | Cyclopropanation, Conjugate Addition |
| P,N-Ligands | Non-symmetrical, modular design. nih.gov | Palladium, Rhodium | Asymmetric Allylic Alkylation |
| N,N'-Dioxides | Conformationally flexible, tetradentate coordination. rsc.org | Scandium, Copper | Michael Addition, Aldol (B89426) Reactions |
Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Methylhexan 1 Ol Hydrochloride
Spectroscopic Techniques for Comprehensive Structural Elucidation
The unambiguous determination of the chemical structure of 2-Amino-5-methylhexan-1-ol (B13236049) hydrochloride necessitates the synergistic application of various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insight into the proton and carbon framework, Infrared (IR) spectroscopy identifies the key functional groups, and Mass Spectrometry (MS) elucidates the molecular weight and fragmentation pattern, collectively confirming the molecular identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For 2-Amino-5-methylhexan-1-ol hydrochloride, these techniques map the connectivity and electronic environment of the molecule's backbone.
In the ¹H NMR spectrum, the chemical shift of a proton is influenced by the electron density of its surroundings. Protons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and resonate at higher chemical shifts (downfield). The isobutyl group's protons, being further from these electronegative atoms, would be found further upfield. The hydrochloride salt form means the amine and hydroxyl protons are exchangeable, which can lead to broad signals.
Similarly, in the ¹³C NMR spectrum, carbons bonded to the electronegative amino and hydroxyl groups will appear at higher chemical shifts. The carbons of the isobutyl moiety would be expected at lower chemical shifts, consistent with a typical alkane environment.
Illustrative ¹H NMR Data for this compound
| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a, H-1b (CH₂OH) | 3.5 - 3.7 | Multiplet | |
| H-2 (CHNH₂) | 3.0 - 3.2 | Multiplet | |
| H-3a, H-3b (CH₂) | 1.3 - 1.5 | Multiplet | |
| H-4a, H-4b (CH₂) | 1.1 - 1.3 | Multiplet | |
| H-5 (CH) | 1.6 - 1.8 | Multiplet | |
| H-6, H-7 (CH₃) | 0.8 - 1.0 | Doublet | 6.5 |
| NH₃⁺ | 7.5 - 8.5 | Broad Singlet | |
| OH | 4.5 - 5.5 | Broad Singlet |
Illustrative ¹³C NMR Data for this compound
| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |
| C-1 (CH₂OH) | 65 - 70 |
| C-2 (CHNH₂) | 55 - 60 |
| C-3 (CH₂) | 35 - 40 |
| C-4 (CH₂) | 28 - 33 |
| C-5 (CH) | 24 - 28 |
| C-6, C-7 (CH₃) | 21 - 24 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by distinct absorption bands corresponding to the O-H, N-H, and C-H bonds.
The presence of the hydroxyl group would be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, with the broadness resulting from intermolecular hydrogen bonding. The primary amine hydrochloride would exhibit N-H stretching vibrations, typically appearing as a broad band between 3000 and 3300 cm⁻¹. The C-H stretching vibrations of the aliphatic backbone would be observed in the 2850-2960 cm⁻¹ region.
Illustrative IR Absorption Bands for this compound
| Vibrational Mode | Illustrative Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Ammonium) | 3000 - 3300 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium |
| C-O Stretch | 1050 - 1150 | Strong |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. For this compound, the molecular ion peak would correspond to the protonated molecule [M+H]⁺.
A characteristic fragmentation pathway for primary amino alcohols is alpha-cleavage, where the bond adjacent to the nitrogen or oxygen atom is broken. For 2-Amino-5-methylhexan-1-ol, this would lead to the formation of stable, resonance-stabilized fragments. The loss of the isobutyl group would be a likely fragmentation pathway.
Illustrative Mass Spectrometry Data for this compound
| m/z Value | Illustrative Interpretation |
| 132.1 | [M+H]⁺ (Protonated Molecule) |
| 114.1 | [M+H - H₂O]⁺ (Loss of Water) |
| 75.1 | [CH₂(OH)CHNH₃]⁺ (Alpha-cleavage) |
| 57.1 | [C₄H₉]⁺ (Isobutyl Cation) |
Stereochemical Assignment and Chirality Determination
The presence of a chiral center at the C-2 position in 2-Amino-5-methylhexan-1-ol means that it can exist as a pair of enantiomers. The determination of the stereochemistry is crucial, as enantiomers can have different biological activities.
Optical Rotation Studies and Enantiomeric Excess Assessment
Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.
The specific rotation, [α], is a standardized measure of this rotation. A racemic mixture, which contains equal amounts of both enantiomers, will have a specific rotation of zero. The enantiomeric excess (ee) of a non-racemic mixture can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.
Illustrative Optical Rotation Data for Enantiomers of 2-Amino-5-methylhexan-1-ol
| Enantiomer | Illustrative Specific Rotation [α] (c=1, MeOH) |
| (S)-2-Amino-5-methylhexan-1-ol | +X° |
| (R)-2-Amino-5-methylhexan-1-ol | -X° |
Chiral Spectroscopic Methods (e.g., Circular Dichroism)
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral molecules will absorb one direction of circularly polarized light more than the other, resulting in a CD spectrum.
For a molecule like 2-Amino-5-methylhexan-1-ol, which lacks a strong chromophore, derivatization with a chromophoric agent or the use of a chiral auxiliary can induce a measurable CD spectrum. The resulting spectrum, particularly the sign of the Cotton effects, can be used to determine the absolute configuration of the chiral center. The CD spectra of the two enantiomers will be mirror images of each other.
Crystallographic Analysis of this compound and Related Derivatives
In its solid form, this compound is an ionic salt. The amino group is protonated to form an ammonium (B1175870) cation (-NH₃⁺), and the chloride anion (Cl⁻) acts as the counter-ion. The crystal structure is therefore stabilized by a combination of ionic forces and a network of hydrogen bonds. The ammonium group, with its three hydrogen atoms, acts as a potent hydrogen bond donor. The hydroxyl (-OH) group can function as both a hydrogen bond donor and acceptor, while the chloride ion is a primary hydrogen bond acceptor. This arrangement leads to the formation of extensive and stabilizing hydrogen-bonding networks.
To illustrate the structural characteristics, the crystallographic data of a simpler, related compound, DL-2-amino-1-butanol hydrochloride, provides a valuable comparative model. This molecule shares the core 2-amino-1-alkanol hydrochloride functionality. Its crystal structure reveals a complex, three-dimensional network where every potential hydrogen bond donor and acceptor is engaged. The ammonium group forms N-H···Cl hydrogen bonds, and the hydroxyl group participates in O-H···Cl hydrogen bonds, effectively linking the cations and anions into a cohesive lattice.
The detailed crystallographic data for DL-2-amino-1-butanol hydrochloride is presented below.
Table 1: Crystallographic Data for DL-2-amino-1-butanol Hydrochloride
| Parameter | Value |
|---|---|
| Empirical Formula | C₄H₁₂ClNO |
| Formula Weight | 125.60 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.593(3) |
| b (Å) | 7.731(3) |
| c (Å) | 10.743(4) |
| β (°) | 105.77(3) |
| Volume (ų) | 686.9 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.215 g/cm³ |
In this structure, the hydrogen bond network is the dominant feature. The chloride ion accepts three hydrogen bonds from two different 2-aminobutanol cations, linking them together. The key hydrogen bond distances and angles are critical for defining the strength and geometry of these interactions.
Table 2: Selected Hydrogen Bond Geometry in DL-2-amino-1-butanol Hydrochloride
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N-H(1)···Cl | 0.91 | 2.28 | 3.181(3) | 170 |
| N-H(2)···Cl | 0.91 | 2.34 | 3.210(3) | 161 |
| N-H(3)···O | 0.91 | 2.01 | 2.887(4) | 161 |
| O-H···Cl | 0.82 | 2.32 | 3.111(3) | 163 |
Lack of Specific Research Data on this compound in Advanced Organic Transformations
Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a notable absence of specific published research detailing the applications of this compound in the advanced organic transformations outlined in the requested article structure. While the broader class of chiral amino alcohols is widely utilized in synthetic and medicinal chemistry, specific examples and detailed findings pertaining to "this compound" are not available in the public domain.
The requested article framework specifies a detailed exploration of this particular compound's role in several key areas of modern organic synthesis:
Applications of 2 Amino 5 Methylhexan 1 Ol Hydrochloride in Advanced Organic Transformations
Application as a Scaffold in Medicinal Chemistry Research:This section would require evidence of 2-Amino-5-methylhexan-1-ol (B13236049) hydrochloride being used as a core molecular framework in the design and synthesis of new therapeutic agents. The use of amino alcohol scaffolds in medicinal chemistry is a common strategy; however, no studies have been identified that specifically employ this compound.
Due to the lack of specific data and detailed research findings for 2-Amino-5-methylhexan-1-ol hydrochloride in the specified contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The generation of such an article would require speculation and the presentation of general concepts not directly supported by evidence related to the subject compound, which would contradict the principles of scientific accuracy.
Design and Synthesis of Compounds with Specific Pharmacological Relevance
The chiral framework of this compound is a crucial feature that is exploited in the synthesis of molecules with targeted pharmacological activities. The stereochemical orientation of its substituents is often essential for eliciting a specific biological response.
One of the primary applications of this amino alcohol is as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.org Although specific examples detailing the use of 2-amino-5-methylhexan-1-ol as an auxiliary are not prevalent in readily available literature, the broader class of 1,2-amino alcohols is widely employed for this purpose. nih.gov For instance, they can be converted into oxazolidinone auxiliaries, which are known to direct stereoselective alkylations and aldol (B89426) reactions. wikipedia.org The isobutyl group of 2-amino-5-methylhexan-1-ol can provide the necessary steric hindrance to effectively bias the approach of incoming reagents, leading to the desired diastereomer.
Furthermore, derivatives of amino alcohols are integral to the structure of many pharmacologically active compounds. For example, the core structure of 2-amino-5-methylhexan-1-ol is related to the pharmacophore of certain synthetic cannabinoid receptor agonists, where the amino acid-derived head group plays a role in receptor binding. nih.gov Additionally, the structural motif of vicinal amino alcohols is present in a vast number of natural products and FDA-approved drugs. nih.govacs.org The synthesis of these complex molecules often relies on the availability of chiral precursors like this compound.
The table below illustrates the potential classes of pharmacologically relevant compounds that could be synthesized using this compound as a starting material, based on the known applications of similar amino alcohols.
| Class of Compound | Potential Pharmacological Relevance | Synthetic Strategy Involving 2-Amino-5-methylhexan-1-ol |
| Chiral Ligands | Asymmetric Catalysis | Formation of Schiff bases or amides with the amino group. |
| Oxazolidinones | Chiral Auxiliaries in Synthesis | Cyclization of the amino alcohol with a carbonyl source. |
| Peptidomimetics | Enzyme Inhibition, Receptor Binding | Incorporation as a non-natural amino acid analogue. |
| Beta-amino alcohols | Precursors to beta-lactam antibiotics | Rearrangement and functional group manipulation. |
Precursor in the Development of Diverse Chemical Libraries
Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. wikipedia.org These libraries are then screened for biological activity to identify potential drug candidates. The efficiency of combinatorial synthesis often relies on the use of versatile building blocks that can be readily modified.
This compound is an excellent candidate for use as a scaffold in the generation of diverse chemical libraries. Both the amino and hydroxyl groups can be independently functionalized, allowing for the introduction of a wide variety of substituents. This "two-point" diversity is highly desirable in combinatorial synthesis.
The general strategy for creating a chemical library from this compound would involve a series of parallel reactions where the core scaffold is reacted with a set of different reagents. For example, the amino group could be acylated with a library of carboxylic acids, while the hydroxyl group could be etherified or esterified with another set of reagents. This approach, often carried out using solid-phase synthesis, can generate thousands of unique compounds in a short period. wikipedia.org
The resulting library of compounds would possess a common chiral backbone derived from 2-amino-5-methylhexan-1-ol, with systematic variations in the appended side chains. This diversity-oriented synthesis approach is crucial for exploring the structure-activity relationships (SAR) of a particular pharmacophore. High-throughput screening of such libraries can lead to the identification of "hit" compounds with promising biological activity, which can then be further optimized to develop new drugs.
The table below outlines a hypothetical combinatorial library synthesis based on this compound.
| Scaffold | Reagent Library 1 (for Amino Group) | Reagent Library 2 (for Hydroxyl Group) | Resulting Compound Class |
| 2-Amino-5-methylhexan-1-ol | Carboxylic Acids (R-COOH) | Alkyl Halides (R'-X) | N-Acyl-O-alkyl Amino Alcohols |
| 2-Amino-5-methylhexan-1-ol | Sulfonyl Chlorides (R-SO2Cl) | Acid Anhydrides ((R'CO)2O) | N-Sulfonyl-O-acyl Amino Alcohols |
| 2-Amino-5-methylhexan-1-ol | Isocyanates (R-NCO) | Chloroformates (R'-OCOCl) | N-Ureido-O-carbonate Amino Alcohols |
Reaction Mechanisms and Reactivity Profiles of 2 Amino 5 Methylhexan 1 Ol Hydrochloride Derivatives
Intrinsic Reactivity of the Amine and Hydroxyl Functionalities
In its free base form, 2-Amino-5-methylhexan-1-ol (B13236049) possesses two primary reactive sites: the nucleophilic amino group and the primary hydroxyl group. Each site can participate in a range of characteristic organic reactions.
The primary amino group (-NH₂) contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. In the absence of the hydrochloride salt, this amine functionality is expected to readily participate in several types of organic reactions:
Acylation: Reaction with acyl halides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though this can be difficult to control and may lead to over-alkylation.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).
In reactions involving electrophiles, the amino group is generally a stronger nucleophile than the hydroxyl group and would be expected to react preferentially. For instance, in reactions with reagents like thionyl chloride, the nitrogen atom in β-amino alcohols can react preferentially to the oxygen atom. cdnsciencepub.com
The primary alcohol (-CH₂OH) functionality is also a key reactive center. It can undergo a variety of transformations, including:
Oxidation: Conversion to an aldehyde using mild oxidizing agents or to a carboxylic acid with strong oxidizing agents.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.
Etherification: Conversion into ethers, for example, through the Williamson ether synthesis.
Substitution: The hydroxyl group is a poor leaving group but can be converted into a better one (e.g., a tosylate) or directly replaced under acidic conditions, such as reaction with thionyl chloride to form a chloroalkane. cdnsciencepub.com
The hydrochloride salt form of 2-Amino-5-methylhexan-1-ol fundamentally alters its reactivity profile. The acid protonates the basic amino group, converting it into an ammonium (B1175870) chloride salt (R-NH₃⁺Cl⁻). This protonation has critical consequences:
Reduced Nucleophilicity of Nitrogen: The quaternization of the nitrogen atom by protonation effectively neutralizes its nucleophilic character. cdnsciencepub.com The lone pair of electrons is engaged in a bond with the proton and is no longer available to attack electrophiles. This deactivates the amine functionality towards common reactions like acylation and alkylation.
Enhanced Reactivity of the Alcohol: By deactivating the more nucleophilic amino group, the hydrochloride salt allows reactions to occur selectively at the hydroxyl site. A clear example is the reaction of β-amino alcohols with thionyl chloride. While the free base gives very low yields (as low as 2%) of the desired 1-chloro-2-aminoalkane due to preferential reaction at the nitrogen, using the hydrochloride salt can increase the yield dramatically to 80-85%. cdnsciencepub.com The protonated amine does not interfere, enabling the alcohol to react with the thionyl chloride to form the chlorinated product.
Increased Stability: The salt form is generally more crystalline, less volatile, and more stable to air oxidation than the corresponding free amine. This makes it easier to handle and store.
The table below summarizes the comparative reactivity of the functional groups.
| Functional Group | Reactivity in Free Base Form | Reactivity in Hydrochloride Salt Form |
| **Amino Group (-NH₂) ** | Highly nucleophilic; primary site of attack for electrophiles. | Non-nucleophilic (as -NH₃⁺); deactivated towards electrophilic attack. cdnsciencepub.com |
| Hydroxyl Group (-OH) | Nucleophilic, but less so than the amine. Often requires activation to react. | Becomes the primary nucleophilic site as the amine is deactivated. cdnsciencepub.com |
Stereoselective Transformations Governed by the Chiral Center
The presence of a stereogenic center at the C2 position, adjacent to both the amine and alcohol functionalities, makes 2-Amino-5-methylhexan-1-ol a chiral building block. This inherent chirality can be used to influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. diva-portal.org
While specific studies on 2-Amino-5-methylhexan-1-ol as a chiral auxiliary are not widely documented, the principles of stereoselective synthesis using chiral β-amino alcohols are well-established. diva-portal.orgnih.gov The chiral center can direct the approach of reagents to a prochiral center elsewhere in the molecule or in another reactant, leading to the preferential formation of one diastereomer over another.
For example, if the hydroxyl group were used to form an ester with a prochiral ketone, the chiral center at C2 could sterically hinder one face of the ketone, leading to a diastereoselective reduction. Similarly, derivatives of this amino alcohol can be employed in asymmetric synthesis where the existing stereocenter dictates the creation of new ones. diva-portal.org
Mechanistic Insights into Derivatization Reactions and Product Formation
The influence of the hydrochloride salt is best understood by examining the reaction mechanism with an electrophile like thionyl chloride (SOCl₂).
Mechanism with Hydrochloride Salt:
The nitrogen atom is protonated and non-nucleophilic. cdnsciencepub.com
The oxygen atom of the primary alcohol acts as the nucleophile, attacking the electrophilic sulfur atom of SOCl₂.
A proton is lost, and an intermediate chlorosulfite ester is formed.
The chloride ion (either from SOCl₂ or the hydrochloride salt) attacks the carbon bearing the chlorosulfite group in an Sₙ2 reaction.
This results in the formation of the 1-chloro-2-ammonio-5-methylhexane, with sulfur dioxide and another chloride ion as byproducts. The key is that the protonated amine does not participate, channeling the reaction down a single, high-yield pathway. cdnsciencepub.com
Mechanism with Free Base:
The nitrogen atom of the free amine is the most nucleophilic site.
It preferentially attacks the sulfur atom of SOCl₂.
This can lead to a cascade of reactions, potentially forming intermediates that can cyclize to form aziridines or polymerize. cdnsciencepub.com
The reaction at the hydroxyl group is a minor pathway, leading to a complex mixture of products and a very low yield of the desired chloroalkane. cdnsciencepub.com
This mechanistic dichotomy highlights the critical role of the hydrochloride salt in controlling the regioselectivity of derivatization reactions, making it an essential tool for the synthetic utility of 2-Amino-5-methylhexan-1-ol.
Computational and Theoretical Chemistry of 2 Amino 5 Methylhexan 1 Ol Hydrochloride
Elucidation of Electronic Structure and Energetics
Understanding the electronic structure and energy of a molecule is fundamental to predicting its chemical properties and behavior. Computational methods allow for a detailed examination of these characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. This method calculates the total energy of a system based on its electron density, providing a balance between accuracy and computational cost. For a molecule like 2-Amino-5-methylhexan-1-ol (B13236049) hydrochloride, DFT would be employed to predict its most stable three-dimensional geometry (ground state), bond lengths, bond angles, and vibrational frequencies.
In studies of related amino alcohols, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), DFT calculations using specific functionals like M06-2X with an aug-cc-pVTZ basis set have been successfully used to obtain optimized geometries and energies of stationary points on the potential energy surface. acs.orgnih.gov These ground state properties are crucial for further analysis, including the prediction of reactivity and spectroscopic signatures.
Table 1: Representative DFT Functionals and Basis Sets Used in Amino Alcohol Studies This table illustrates common computational methods applied to similar molecules, not 2-Amino-5-methylhexan-1-ol hydrochloride itself.
| Computational Method | Typical Application in Amino Alcohol Research | Reference Example |
| DFT (B3LYP/6-311++G(d,p)) | Investigating reaction mechanisms, such as CO2 capture. | Study of AMP and MEA with CO2. researchgate.net |
| DFT (M06-2X/aug-cc-pVTZ) | Calculating reaction rates and pathways for atmospheric degradation. | OH-initiated degradation of AMP. acs.orgnih.gov |
| MP2/aug-cc-pVQZ | High-accuracy energy calculations for studying weak intermolecular forces. | Analysis of MEA-CO2 van der Waals complexes. nih.gov |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comlibretexts.org
For 2-Amino-5-methylhexan-1-ol, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, making it the primary site for nucleophilic attack or protonation. The LUMO would be distributed across the molecule, representing the most favorable location to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests the molecule is more easily excitable and thus more reactive.
Table 2: Conceptual HOMO/LUMO Analysis for an Amino Alcohol This table provides a conceptual framework for interpreting FMO data. Specific energy values for this compound are not available in published literature.
| Molecular Orbital | Description | Predicted Location on 2-Amino-5-methylhexan-1-ol | Implication for Reactivity |
| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Primarily on the nitrogen atom of the amino group. | Site of protonation and nucleophilic reactions. |
| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Distributed across the σ* antibonding network. | Site for accepting electrons from a nucleophile. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | - | A smaller gap indicates higher reactivity. |
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. lumenlearning.com For a flexible molecule like 2-Amino-5-methylhexan-1-ol, numerous conformations exist, each with a different potential energy. Computational modeling can map this "conformational landscape" to identify the most stable, low-energy conformers.
Prediction of Reaction Mechanisms and Transition State Analysis
Computational chemistry is invaluable for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction mechanisms and predict reaction rates.
For amino alcohols, a significant area of study is their reaction with carbon dioxide (CO2) and other atmospheric radicals. researchgate.netresearchgate.net Theoretical investigations on molecules like AMP and MEA have shown that the reaction with CO2 often proceeds through a zwitterionic intermediate, which is then deprotonated by a base (such as another amine molecule or water) to form a stable carbamate. researchgate.netacs.org
Computational studies can locate the transition state (the highest energy point along the reaction coordinate) for each step. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction. For example, theoretical studies on the atmospheric degradation of AMP by hydroxyl (OH) radicals predicted that hydrogen abstraction from the -CH2- group is the most favorable pathway, with an activation energy barrier significantly lower than abstraction from the -CH3, -NH2, or -OH groups. acs.orgnih.gov
Table 3: Illustrative Calculated Activation Energies for Reaction Pathways of AMP Data from a theoretical study on the OH-initiated degradation of 2-amino-2-methyl-1-propanol (AMP). acs.org
| Reaction Pathway (H-abstraction site) | Relative Energy of Transition State (kJ/mol) | Predicted Branching Ratio at 298 K |
| -CH2- group | -3.6 | >70% |
| -NH2 group | 5.6 | 5-20% |
| -CH3 group | 7.3 | 5-10% |
| -OH group | 23.3 | <1% |
Investigations into Intermolecular Interactions and Adsorption Phenomena
The way a molecule interacts with its neighbors determines its physical properties (like boiling point and solubility) and its role in larger chemical systems. Computational methods can quantify the strength and nature of these non-covalent interactions, such as hydrogen bonding and van der Waals forces.
For this compound, the protonated amino group (NH3+) and the hydroxyl group (-OH) are potent hydrogen bond donors, while the chloride ion (Cl-) and the oxygen atom are strong hydrogen bond acceptors. mdpi.com DFT calculations can be used to model the interactions between molecules, such as the formation of dimers or larger clusters, and to calculate their binding or association energies. mdpi.com Studies on similar amino alcohols like MEA have shown that they form stable cyclic dimers in the liquid phase through strong intermolecular O-H···N hydrogen bonds. researchgate.net
Furthermore, simulations can explore how these molecules interact with surfaces or other chemical species. Molecular dynamics (MD) simulations, for instance, can model the behavior of many molecules over time to study phenomena like solvation in water or adsorption onto a material. These simulations often use parameters derived from high-level quantum chemical calculations to ensure accuracy. ump.edu.my
Table 4: Example of Calculated Intermolecular Interaction Properties for Monoethanolamine (MEA) Data from a DFT study on MEA associates. mdpi.com
| Molecular Associate | Type of Interaction | Hydrogen Bond Length (Å) | Association Energy (kcal/mol) |
| MEA Dimer | Intermolecular O-H···N | 2.1 | 3.73 |
| MEA with Water | MEA O-H···O (water) | 1.9 | 6.27 |
| MEA with Water | Water O-H···N (MEA) | 1.9 | 5.86 |
Analytical Methodologies for the Characterization and Purity Assessment of 2 Amino 5 Methylhexan 1 Ol Hydrochloride
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are fundamental for the separation of 2-Amino-5-methylhexan-1-ol (B13236049) hydrochloride from impurities and for the determination of its enantiomeric purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing the purity of 2-Amino-5-methylhexan-1-ol hydrochloride.
Gas Chromatography (GC): Due to the low volatility of amino alcohols, direct GC analysis is challenging. Therefore, derivatization is a common strategy to enhance volatility and thermal stability. d-nb.infogcms.cz For primary amino alcohols like 2-Amino-5-methylhexan-1-ol, derivatization of both the amino and hydroxyl groups is necessary. A typical approach involves a two-step process: esterification of the hydroxyl group followed by acylation of the amino group. d-nb.info For instance, the compound can be reacted with a perfluorinated anhydride (B1165640) and a perfluorinated alcohol to form a volatile ester. nih.gov The use of a chiral stationary phase in GC can also allow for the separation of enantiomers.
GC analysis of amino alcohols often requires specialized columns to achieve good peak shapes, as these polar compounds can interact strongly with standard columns. bre.com Thick-film capillary columns are often employed to minimize tailing. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Since this compound lacks a strong chromophore, direct UV detection can be challenging. oup.com To overcome this, derivatization with a UV-active reagent is often employed. akjournals.com Alternatively, universal detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used.
Reversed-phase HPLC (RP-HPLC) is a common mode of separation. The choice of column and mobile phase is critical for achieving optimal separation from any impurities. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. akjournals.com
| Technique | Sample Preparation | Typical Column | Detection Method |
| GC | Derivatization (e.g., acylation, esterification) to increase volatility. d-nb.infonih.gov | Thick-film capillary column or specialized amine-specific column. bre.comnih.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| HPLC | Often requires derivatization with a UV-active agent for UV detection. oup.comakjournals.com | C18 reversed-phase column. | UV-Vis Detector (with derivatization), ELSD, Mass Spectrometry (MS). |
As 2-Amino-5-methylhexan-1-ol is a chiral compound, determining its enantiomeric purity is of paramount importance. Chiral chromatography, using either GC or HPLC, is the most reliable method for this purpose. oup.com
Chiral HPLC: This is the most widely used technique for enantiomeric separation of amino alcohols. oup.comakjournals.com Separation can be achieved through two main approaches:
Direct Method: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of enantiomers of amino alcohols. oup.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving good resolution.
Indirect Method: This approach involves derivatizing the enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers. oup.comakjournals.com These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. akjournals.com
Chiral GC: Similar to HPLC, chiral GC can be used for enantiomeric separation. This typically involves the use of a capillary column coated with a chiral stationary phase. Derivatization of the analyte is usually necessary to ensure sufficient volatility.
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
| Method | Principle | Advantages |
| Direct Chiral HPLC | Uses a chiral stationary phase to directly separate enantiomers. oup.com | Less sample preparation, direct analysis. |
| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers, which are then separated on an achiral column. oup.comakjournals.com | Can be used with standard HPLC columns, may offer better resolution in some cases. |
| Chiral GC | Uses a chiral stationary phase to separate derivatized enantiomers. | High resolution, sensitive detection. |
Spectroscopic Methods for Quantitative and Qualitative Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the protons of the methyl groups, the methylene (B1212753) groups, the methine protons, and the protons of the amino and hydroxyl groups. The integration of the peaks can be used to determine the relative number of protons, confirming the compound's identity. The presence of impurities would be indicated by additional peaks in the spectrum.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon skeleton of 2-Amino-5-methylhexan-1-ol.
| Nucleus | Expected Chemical Shift Ranges (ppm) for Analogous Structures | Information Provided |
| ¹H | 0.8-1.0 (methyl), 1.1-1.8 (methylene/methine), 2.8-3.5 (methine adjacent to NH₂), 3.5-4.0 (methylene adjacent to OH) | Proton environment, connectivity, relative proton count. |
| ¹³C | 15-30 (methyl), 25-45 (methylene/methine), 50-60 (methine adjacent to NH₂), 60-70 (methylene adjacent to OH) | Carbon skeleton, presence of functional groups. |
Optical rotation is a physical property of chiral substances that can be used to determine the enantiomeric excess (ee) of a sample. wikipedia.orgpressbooks.pub An enantiomerically pure sample will rotate the plane of polarized light to a specific degree, known as the specific rotation. masterorganicchemistry.com A racemic mixture (a 50:50 mixture of both enantiomers) will not rotate plane-polarized light. wikipedia.org
The enantiomeric excess can be calculated using the following formula:
ee (%) = ([α]observed / [α]max) x 100
Where:
[α]observed is the specific rotation of the sample.
[α]max is the specific rotation of the pure enantiomer.
This method is highly dependent on the availability of a reference value for the specific rotation of the pure enantiomer and is sensitive to experimental conditions such as temperature, solvent, and concentration. masterorganicchemistry.com While a powerful tool, it is often used in conjunction with chiral chromatography for a more accurate determination of enantiomeric purity.
Advancements in Hyphenated Techniques for Comprehensive Analytical Characterization
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. d-nb.infogcms.cz After separation on the GC column, the individual components are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This allows for the positive identification of this compound and the characterization of any impurities. As with GC, derivatization is typically required for amino alcohols. d-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that couples HPLC with mass spectrometry. mtc-usa.comchromatographyonline.com It is particularly useful for the analysis of non-volatile and thermally labile compounds. restek.com LC-MS can provide molecular weight information and structural details of the parent compound and any related substances, even at very low concentrations. This technique is also amenable to the analysis of underivatized amino alcohols. chromatographyonline.comrestek.com
These hyphenated techniques offer a significant advantage by providing both separation and structural information in a single analysis, making them invaluable for the comprehensive characterization and purity assessment of this compound.
Future Research Directions and Emerging Paradigms for 2 Amino 5 Methylhexan 1 Ol Hydrochloride
Exploration of Novel, Sustainable Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign methodologies. For 2-Amino-5-methylhexan-1-ol (B13236049) hydrochloride, research is anticipated to move beyond traditional synthetic routes, which often rely on harsh reagents and generate significant waste.
One promising avenue is the use of biocatalysis, employing enzymes to achieve high stereoselectivity under mild reaction conditions. Engineered amine dehydrogenases, for example, have shown success in the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. This approach offers the potential for a more sustainable synthesis of 2-Amino-5-methylhexan-1-ol from a suitable keto-alcohol precursor. Another innovative strategy involves visible-light photocatalysis, which can facilitate decarboxylative radical coupling reactions in aqueous media at room temperature, aligning with the principles of green chemistry.
Furthermore, the catalytic amination of diols derived from renewable feedstocks presents a green alternative to traditional methods. Research into nickel-catalyzed monoamination of 1,2-diols, which generates water as the sole byproduct, offers a highly atom-economical route to amino alcohols. The development of multifunctional catalysts that can facilitate both alcohol synthesis and amination in a one-pot process is also a key area of future exploration.
Table 1: Comparison of Potential Synthetic Pathways for 2-Amino-5-methylhexan-1-ol
| Synthetic Pathway | Key Features | Potential Advantages |
|---|---|---|
| Biocatalytic Reductive Amination | Use of engineered enzymes (e.g., amine dehydrogenases) | High enantioselectivity, mild reaction conditions, reduced waste. |
| Visible-Light Photocatalysis | Use of light to drive chemical reactions in water. | Energy-efficient, use of a green solvent, mild conditions. |
| Catalytic Amination of Diols | Conversion of diols using metal catalysts. | Potential for using bio-based feedstocks, high atom economy. |
Development of Expanded Applications in Catalysis and Materials Science
The unique structural features of 2-Amino-5-methylhexan-1-ol hydrochloride, particularly its chirality and the presence of both amino and hydroxyl groups, make it a promising candidate for applications in catalysis and materials science.
In the realm of catalysis, chiral amino alcohols are widely used as ligands in asymmetric synthesis. They can be derivatized to enhance their chelating ability and steric influence, enabling the enantioselective synthesis of a wide range of molecules. Future research will likely focus on designing and synthesizing novel chiral ligands based on the 2-Amino-5-methylhexan-1-ol scaffold for use in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. Furthermore, amino alcohols can act as organocatalysts in their own right, for instance, in asymmetric Michael additions.
In materials science, amino alcohols are valuable building blocks for the synthesis of functional polymers. Their bifunctionality allows for the creation of polymers with unique properties, such as degradable poly(ester amide) elastomers for biomedical applications. The amine and hydroxyl groups provide sites for further chemical modification, enabling the tuning of material properties and the attachment of bioactive molecules. Future work could explore the incorporation of this compound into novel polymer backbones to create materials with tailored thermal, mechanical, and biodegradable properties.
Advanced Computational Modeling for Predictive Molecular Design
Computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For this compound, advanced computational techniques can accelerate research and development in several key areas.
Quantum mechanics (QM) and density functional theory (DFT) can be employed to investigate the electronic structure and reactivity of the molecule, providing insights into its catalytic activity and reaction mechanisms. Molecular dynamics (MD) simulations can be used to study the behavior of the molecule in different solvent environments and its interactions with other molecules, which is crucial for understanding its role as a ligand or a monomer.
Quantitative Structure-Activity Relationship (QSAR) modeling can be utilized to predict the biological activity or physical properties of derivatives of 2-Amino-5-methylhexan-1-ol. By establishing a mathematical relationship between the molecular structure and its properties, QSAR can guide the design of new compounds with enhanced performance for specific applications. For instance, computational docking simulations can be used to predict the binding affinity of 2-Amino-5-methylhexan-1-ol-based ligands with metal catalysts or biological targets.
Table 2: Computational Approaches for the Study of this compound
| Computational Method | Application | Predicted Outcomes |
|---|---|---|
| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Reactivity, spectroscopic properties, and catalytic pathways. |
| Molecular Dynamics (MD) Simulations | Study of molecular interactions and conformational dynamics. | Solvation effects, binding affinities, and material properties. |
Integration with Green Chemistry Principles for Sustainable Chemical Production
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally friendly and sustainable. The future development of this compound will undoubtedly be guided by these principles.
This includes the use of renewable feedstocks, the development of atom-economical synthetic routes that maximize the incorporation of all materials used in the process into the final product, and the use of safer solvents and reaction conditions. The exploration of enzymatic and photocatalytic synthesis methods, as discussed in section 8.1, are prime examples of the integration of green chemistry principles.
Moreover, the lifecycle of the compound and its derivatives will be a key consideration. This involves designing molecules that are biodegradable and have a low environmental impact. The use of amino alcohols in the synthesis of degradable polymers is a step in this direction. By embracing green chemistry, the production and application of this compound can be made more sustainable, contributing to a circular economy for chemical products.
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-5-methylhexan-1-ol hydrochloride with optimal yield?
To optimize synthesis, consider reaction conditions such as temperature, stoichiometry, and catalysts. For example, in analogous syntheses of amino alcohol hydrochlorides, acid hydrolysis with concentrated HCl under controlled heating (e.g., 72°C for 4 hours) has been employed, though yields may initially be low (~19%) . To improve efficiency:
- Use inert atmospheres to minimize side reactions.
- Purify intermediates via recrystallization or column chromatography.
- Monitor reaction progress with HPLC or TLC to identify bottlenecks .
Q. What safety protocols are critical when handling this compound?
Follow these guidelines:
- PPE : Wear nitrile gloves, lab coats, and N95 respirators to avoid skin/eye contact and inhalation .
- Storage : Keep in airtight containers at 2–8°C in desiccated, dark conditions to prevent hydrolysis or degradation .
- Disposal : Comply with local regulations for hazardous waste, using approved incineration or neutralization methods .
Q. Which analytical techniques are suitable for assessing purity and structural integrity?
- HPLC : Compare retention times with authentic standards to confirm identity and quantify impurities .
- NMR : Analyze proton environments to detect stereochemical inconsistencies or byproducts.
- Solubility tests : Use PBS (pH 7.2), DMSO, or DMF to evaluate compatibility with biological assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Discrepancies in NMR or HPLC results may arise from:
- Hydrate formation : Dry samples thoroughly or analyze under anhydrous conditions.
- Tautomerism : Perform variable-temperature NMR to identify dynamic equilibria.
- Contaminants : Use mass spectrometry (MS) to detect trace impurities and refine purification protocols . Cross-reference data with computational models (e.g., DFT) to validate assignments .
Q. What experimental designs are effective for evaluating biological activity in enzyme studies?
- Kinetic assays : Measure substrate turnover rates using spectrophotometry or fluorimetry.
- Inhibition studies : Titrate the compound against enzyme targets (e.g., proteases) to calculate IC₅₀ values.
- Binding assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions .
Q. How can instability during long-term storage be mitigated?
Q. What strategies are used to elucidate reaction mechanisms in synthetic pathways?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to identify rate-determining steps.
- Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species.
- Computational modeling : Simulate transition states to predict regioselectivity or stereochemical outcomes .
Data Contradiction Analysis
Q. How should conflicting data on solubility or reactivity be addressed?
- Reproducibility checks : Replicate experiments under identical conditions to rule out procedural errors.
- Environmental controls : Ensure consistent humidity, temperature, and light exposure during testing.
- Collaborative validation : Share samples with independent labs to cross-verify results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
